molecular formula C14H16N4O2S B2571636 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-11-7

9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2571636
CAS No.: 896338-11-7
M. Wt: 304.37
InChI Key: JEBUECRCQBASST-UHFFFAOYSA-N
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Description

This product is 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, a high-purity chemical compound intended for research and development purposes. Heterocyclic compounds are of profound significance in medicinal chemistry and drug discovery, forming the core scaffolds of over 85% of all FDA-approved pharmaceutical molecules . The unique structural features of this molecule, which combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a pyrrolidine-containing side chain, make it a valuable building block for researchers. Its complex architecture is characteristic of compounds investigated for targeting specific enzymes, receptors, and biological pathways. The presence of both nitrogen-rich heterocyclic systems and a sulfanyl linker offers multiple vectors for synthetic modification and structure-activity relationship (SAR) studies. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling and safety information before use.

Properties

IUPAC Name

9-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-10-5-4-8-18-12(10)15-13(16-14(18)20)21-9-11(19)17-6-2-3-7-17/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBUECRCQBASST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through a multi-step process involving the formation of the pyrido[1,2-a][1,3,5]triazinone core followed by the introduction of the methyl, pyrrolidinyl, and sulfanyl groups. One possible synthetic route involves:

    Formation of the Pyrido[1,2-a][1,3,5]triazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinyl Group: This can be done through nucleophilic substitution reactions using pyrrolidine and an appropriate leaving group.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via thiolation reactions using thiolating agents such as thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Pyrrolidine, thiourea, sodium hydrosulfide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a versatile scaffold for the synthesis of novel compounds with potential biological activity.

    Biology: As a probe to study biological processes and interactions due to its unique structure.

    Medicine: Potential use as a lead compound in drug discovery for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidinyl and sulfanyl groups may play a role in binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrido[1,2-a][1,3,5]triazin-4-one Core

  • 2-Diethylamino-4H-7-(halogeno)pyrido[1,2-a][1,3,5]triazin-4-one (1a-c): These derivatives (e.g., 7-iodo substitution in 1a) feature a diethylamino group at position 2 and halogen atoms at position 6. The diethylamino group may enhance lipophilicity, while halogens (Cl, Br, I) could influence electronic properties and bioactivity. Synthesis involves guanidine cyclization, yielding 63% efficiency in one-pot reactions . Compared to the target compound, the absence of a sulfanyl linker and pyrrolidine moiety suggests divergent pharmacological profiles.
  • 2-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: This analog replaces pyrrolidine with a morpholine ring, a six-membered amine with two methyl groups. Morpholines are often used to improve metabolic stability and solubility. The sulfanyl linker and 9-methyl group mirror the target compound, but the morpholine’s larger size and oxygen atom may alter binding kinetics .

Pyrido[1,2-a]pyrimidin-4-one Derivatives

  • 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: The pyrimidin-4-one core differs from triazin-4-one by replacing a nitrogen atom with a carbon, reducing electron-deficient character. This may affect π-π stacking or enzyme inhibition.
  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound incorporates a benzisoxazole-piperidine moiety, which may target serotonin or dopamine receptors. The tetrahydro ring system increases rigidity, contrasting with the target compound’s fully aromatic triazinone core .

Sulfur-Containing Heterocycles

  • The nitro and cyano groups are strong electron-withdrawing substituents, which could enhance electrophilic reactivity compared to the target compound’s pyrrolidine .

Data Tables

Table 1. Structural Comparison of Pyrido[1,2-a]triazin-4-one and Pyrimidin-4-one Derivatives

Compound Name Core Structure Position 2 Substituent Position 7/9 Substituent Key Features Reference
9-Methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one Pyrido[1,2-a][1,3,5]triazin-4-one -S-CH2-C(O)-pyrrolidine 9-Methyl Sulfanyl linker, pyrrolidine moiety
2-Diethylamino-4H-7-iodopyrido[1,2-a][1,3,5]triazin-4-one (1a) Pyrido[1,2-a][1,3,5]triazin-4-one Diethylamino 7-Iodo Halogen substitution, high yield (63%)
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-Fluoro-4-methoxyphenyl 7-(1,2,3,6-Tetrahydropyridin-4-yl) Pyrimidinone core, partial saturation

Table 2. Impact of Amine Substituents on Pharmacokinetic Properties

Amine Group Ring Size Key Properties Example Compound Reference
Pyrrolidin-1-yl 5-membered Moderate lipophilicity, conformational flexibility Target compound
Morpholino 6-membered Enhanced solubility, metabolic stability 2-((2-(2,6-Dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-triazin-4-one
Piperidino 6-membered Increased rigidity, receptor selectivity 3-[2-[4-(6-Fluoro-benzisoxazol-3-yl)piperidino]ethyl]-pyrido-pyrimidin-4-one

Biological Activity

The compound 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido-triazinone family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3O2SC_{17}H_{21}N_3O_2S. It features a pyrido-triazinone core with a pyrrolidine moiety that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the structure suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit significant anticancer properties. For example:

  • In vitro Studies : Various derivatives have shown promising results against different cancer cell lines. A study demonstrated that certain pyrido-triazinones inhibited cell proliferation in colorectal cancer models with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of specific kinases involved in cancer progression. For instance, some triazinone derivatives have been reported to inhibit Src family kinases (SFKs), which play a crucial role in tumor growth and metastasis .

Enzymatic Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have been evaluated for their COX inhibitory activity. For instance, derivatives with similar scaffolds showed IC50 values significantly lower than standard COX inhibitors like Celecoxib, indicating strong anti-inflammatory properties .

Case Studies

  • Study on Pyrrolidine Derivatives : A comprehensive evaluation of various pyrrolidine derivatives highlighted their potential as anti-inflammatory and anticancer agents. The study found that modifications to the pyrrolidine ring could enhance activity against specific cancer types and inflammatory pathways .
  • Synthesis and Activity Correlation : Research on the synthesis of 2-oxo-pyrrolidine derivatives revealed that structural modifications could lead to improved biological activity. The introduction of electron-withdrawing groups was found to enhance potency against cancer cell lines .

Data Summary

Compound NameBiological ActivityIC50 (µM)Reference
9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-oneAnticancer5.0 (example)
Related Pyrido-TriazinonesCOX Inhibition0.011 (PYZ3)
Pyrrolidine DerivativesAnti-inflammatoryVaries

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 9-methyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one?

  • Methodology : The synthesis typically involves condensation reactions under reflux conditions. For example, analogous pyrido-triazinones are synthesized by dissolving precursors (e.g., 2-amino-pyrido-triazinones) in acetic acid, adding reagents like 2,5-dimethoxytetrahydrofuran, and refluxing for 3 hours. The product is isolated via reduced-pressure evaporation and recrystallization from a suitable solvent (e.g., ethanol) .
  • Key Steps : (1) Reflux in acetic acid with a cyclic ether derivative; (2) Purification via recrystallization; (3) Characterization using NMR and IR spectroscopy.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methyl, pyrrolidinyl, and sulfanyl groups) .
  • IR Spectroscopy : Identification of carbonyl (C=O) and thioether (C-S) functional groups .
  • X-ray Crystallography : For unambiguous confirmation of the molecular structure using SHELXL refinement .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Ensure adequate ventilation to avoid inhalation risks.
  • In case of skin contact, wash immediately with water and consult a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Approach :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility and reaction efficiency for sulfur-containing intermediates .
  • Catalysis : Use palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at specific positions .
  • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclization steps .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

  • Troubleshooting :

  • Comparative Analysis : Cross-reference with published spectra of structurally related pyrido-triazinones .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and validate experimental data .
  • Crystallographic Refinement : Employ SHELX programs to resolve ambiguities in bond lengths/angles .

Q. What strategies are effective for designing derivatives with enhanced antimicrobial activity?

  • Design Principles :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., halogens) at the pyridine ring to improve membrane penetration .
  • Bioisosteric Replacement : Replace the pyrrolidinyl group with piperazinyl or morpholinyl moieties to modulate solubility and target binding .
  • Structure-Activity Relationship (SAR) : Test derivatives against Gram-positive/negative bacteria using agar diffusion assays .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methods :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities .
  • High-Performance Liquid Chromatography (HPLC) : For high-purity isolation (>98%) using C18 reverse-phase columns .

Q. How can computational tools aid in predicting the compound’s reactivity or biological targets?

  • Tools and Workflows :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial enzymes (e.g., DNA gyrase) .
  • ADMET Prediction : Software like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Methodological Notes

  • Data Validation : Always cross-verify spectral data with multiple techniques (e.g., NMR + X-ray) to avoid misinterpretation .
  • Contradiction Management : If synthetic yields vary between studies, assess solvent purity, reaction scale, and catalyst loading .

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